molecular formula C19H18N2O4 B13569476 3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid

3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid

Cat. No.: B13569476
M. Wt: 338.4 g/mol
InChI Key: GKFZNERTDDLVDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid typically involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 4-(2-bromoethoxy)benzene under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced derivatives with hydrogenated oxadiazole rings.

    Substitution: Substituted derivatives with various functional groups replacing the ethoxy group.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl}propanoic acid is unique due to its specific structural features, such as the presence of the ethoxy group and the 1,2,4-oxadiazole ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

3-[4-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethoxy]phenyl]propanoic acid

InChI

InChI=1S/C19H18N2O4/c1-13(19-20-18(21-25-19)15-5-3-2-4-6-15)24-16-10-7-14(8-11-16)9-12-17(22)23/h2-8,10-11,13H,9,12H2,1H3,(H,22,23)

InChI Key

GKFZNERTDDLVDF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)OC3=CC=C(C=C3)CCC(=O)O

Origin of Product

United States

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